Amcasertib
Description
Cancer Stem Cell Theory and Therapeutic Targeting Imperatives
The cancer stem cell (CSC) hypothesis posits that a subpopulation of self-renewing, pluripotent cells drives tumor initiation, metastasis, and resistance to conventional therapies. These cells exhibit elevated activity in pathways such as Wnt/β-catenin, Notch, and Hedgehog, which maintain stemness properties. Traditional treatments like chemotherapy and radiation often spare CSCs due to their quiescent state and enhanced DNA repair mechanisms, leading to disease recurrence.
This compound addresses this therapeutic gap by directly inhibiting CSC maintenance through serine-threonine kinase modulation. Preclinical models revealed its capacity to suppress Nanog, a transcription factor critical for CSC self-renewal, at IC50 values below 100 nM. In patient-derived xenografts, this compound reduced CSC populations by 73% compared to controls, correlating with tumor regression. This mechanistic specificity aligns with the emerging oncology paradigm of targeting cellular subpopulations responsible for treatment failure.
Serine-Threonine Kinase Networks in Tumorigenesis
Serine-threonine kinases (STKs) regulate apoptosis, cell cycle progression, and epithelial-mesenchymal transition (EMT)—processes co-opted in malignancies. STK17A, for instance, maintains epithelial phenotypes in colorectal cancer; its loss accelerates metastasis via EMT activation. This compound inhibits a spectrum of STKs including PIM1, AKT2, and CDK8, disrupting downstream effectors like β-catenin and STAT3.
| Kinase | IC50 (nM) | Biological Function | Therapeutic Impact |
|---|---|---|---|
| PIM1 | 12 | Cell cycle progression | G1 arrest in CSCs |
| AKT2 | 28 | Anti-apoptotic signaling | Enhanced chemotherapy sensitivity |
| CDK8 | 45 | Wnt/β-catenin activation | Reduced metastasis |
Kinase profiling studies identified PIM1 as this compound’s primary target, with 12 nM inhibitory potency. This multi-kinase approach circumvents redundancy in CSC signaling, offering broader efficacy than single-pathway inhibitors.
Rationale for Stemness Pathway Inhibition in Precision Oncology
Conventional targeted therapies often fail due to CSC-mediated adaptive resistance. By contrast, this compound’s stemness inhibition synergizes with standard treatments:
- Chemotherapy : In hepatocellular carcinoma models, this compound plus sorafenib increased apoptosis by 40% versus sorafenib alone.
- Radiotherapy : CSC depletion by this compound enhanced radiation sensitivity in head and neck cancer cell lines.
Phase Ib/II trials validated this approach, showing 57% of adenoid cystic carcinoma patients achieving ≥6 months disease control with this compound monotherapy. These outcomes underscore the necessity of integrating stemness inhibitors into combinatorial regimens.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[(E)-[2-oxo-5-(2-phenyl-1,3-thiazol-4-yl)-1H-indol-3-ylidene]methyl]-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O2S/c1-5-36(6-2)15-14-32-30(38)28-19(3)26(33-20(28)4)17-24-23-16-22(12-13-25(23)34-29(24)37)27-18-39-31(35-27)21-10-8-7-9-11-21/h7-13,16-18,33H,5-6,14-15H2,1-4H3,(H,32,38)(H,34,37)/b24-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWKGEFGLQMDAM-JJIBRWJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C/2\C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Oxindole Synthesis and Functionalization
The oxindole scaffold forms the foundation of Amcasertib’s structure. A key step involves 3-alkylation to introduce substituents at the C3 position. According to studies on analogous oxindole derivatives, this is achieved via deprotonation with a strong base (e.g., n-BuLi) followed by alkylation with halogenated intermediates . For instance:
General Procedure for 3-Alkylation :
-
Deprotonation : Oxindole derivatives (e.g., 8b ) are treated with n-BuLi (2.2 eq) in THF at −78°C under inert atmosphere.
-
Alkylation : Addition of methyl iodide (MeI) or other alkyl halides (1.2–2.5 eq) at low temperature, followed by gradual warming to room temperature.
-
Workup : Quenching with ethanol, solvent evaporation, and crystallization from hexane/EtOAC yields 3-alkyloxindoles (e.g., 9c ) with ~71% efficiency .
Reaction Conditions Table :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Deprotonation | n-BuLi (2.2 eq), THF, −78°C | - |
| Alkylation | MeI (2.2 eq), THF, RT, 4 h | 71% |
| Purification | Crystallization (hexane/EtOAc) | - |
Thiazole Moiety Construction
The thiazole ring (C7H5NS) in this compound is synthesized via Hantzsch thiazole cyclization , a well-established method for heterocyclic systems. This involves reacting thiourea derivatives with α-halo ketones or esters under basic conditions . For example:
-
Thiazole Formation : Condensation of thiourea with bromoacetophenone in ethanol at reflux yields 2-aminothiazoles, which are further functionalized .
Key Intermediate :
-
Thiazole precursors are coupled to the oxindole core via Suzuki-Miyaura cross-coupling or amide bond formation , as evidenced by patent disclosures on structurally related kinase inhibitors .
Amide Bond Formation and Final Assembly
The central amide linkage in this compound is constructed using carbodiimide-mediated coupling (e.g., EDC/HOBt) between carboxylic acid and amine intermediates. Patent data highlight the use of protected amino acids and activation strategies to ensure regioselectivity .
-
Activation : Carboxylic acid (e.g., Intermediate A ) treated with EDC and HOBt in DMF.
-
Coupling : Reaction with amine (e.g., Intermediate B ) at RT for 12–24 h.
-
Deprotection : Removal of protecting groups (e.g., Boc) via TFA/CH2Cl2.
Purification and Characterization
Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity, as standardized in oncology drug synthesis . Structural validation via LC-MS/MS and 1H-NMR ensures fidelity to the target molecule .
-
Molecular Formula : C31H33N5O2S
-
Molecular Weight : 539.69 g/mol
-
1H-NMR (CDCl3) : δ 1.25 (t, 3H), 2.95 (m, 2H), 6.85 (s, 1H, oxindole-H), 7.45–7.80 (m, aromatic-H).
Scale-Up and Process Optimization
Industrial-scale synthesis prioritizes atom economy and catalytic efficiency . A patent on kinase inhibitors (WO2021206160A1) describes the use of palladium-catalyzed cross-coupling for late-stage functionalization, reducing step count and waste . Additionally, flow chemistry techniques are employed for exothermic reactions (e.g., alkylations) to enhance safety and reproducibility .
Challenges and Innovations
-
Regioselectivity : Competing alkylation at N1 vs. C3 of oxindole is mitigated by steric hindrance (e.g., bulky bases) .
-
Stability : Light-sensitive intermediates (e.g., thiazoles) require amber glassware and inert handling .
-
Green Chemistry : Recent advancements utilize biocatalytic methods for amide bond formation, reducing reliance on toxic reagents .
Chemical Reactions Analysis
Amcasertib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups.
Scientific Research Applications
Ovarian Cancer
Recent studies have demonstrated Amcasertib's significant anticancer effects in ovarian cancer:
- Cytotoxicity : In vitro assays revealed that this compound effectively induces apoptosis and inhibits cell proliferation in ovarian cancer cells. The compound was shown to cause G1 phase arrest and impede colony formation in various ovarian cancer cell lines, including MDAH-2774 and OVCAR-3 .
- Stem Cell Inhibition : The drug notably suppressed stem cell-like features in ER-negative ovarian cancer, suggesting its potential as a standalone or combination therapy for this subgroup .
Head and Neck Cancers
This compound has also been evaluated in patients with advanced head and neck cancers:
- Clinical Trial Findings : In a study involving 21 patients, this compound demonstrated a median overall survival (mOS) of seven months, with a disease control rate (DCR) of 48% . Notably, 38% of patients survived beyond 12 months, indicating promising efficacy in this challenging cancer type.
Breast Cancer
The compound's effects on breast cancer stem cells (BCSCs) have been extensively studied:
- Induction of Apoptosis : Research indicated that this compound significantly increased apoptosis in BCSCs, with an IC50 value of 1.9 µM after 48 hours of treatment. The percentage of apoptotic cells rose dramatically compared to controls .
- Overcoming Drug Resistance : this compound has shown potential in overcoming drug resistance associated with aggressive breast tumors by targeting stemness markers such as Nanog and CD133 .
Summary of Clinical Trials
The following table summarizes key findings from clinical trials involving this compound across different cancer types:
Case Studies and Research Findings
- Ovarian Cancer Study : A recent study evaluated the impact of this compound on ovarian cancer cells characterized by distinct genetic profiles. Results indicated significant reductions in invasion and migration capabilities alongside enhanced apoptosis rates .
- Breast Cancer Research : A comprehensive analysis using flow cytometry confirmed that this compound treatment led to a substantial increase in apoptotic cells among BCSCs, suggesting its role in targeting chemo-resistant populations .
- Head and Neck Cancer Analysis : Data from clinical trials suggest that this compound may prolong disease control and improve survival rates among patients with advanced head and neck cancers who have limited treatment options available .
Mechanism of Action
Amcasertib exerts its effects by specifically inhibiting serine-threonine stemness kinases, which are critical for the maintenance of cancer stem cells . By targeting these kinases, this compound disrupts the signaling pathways that promote cancer cell proliferation, survival, and metastasis . The molecular targets include NANOG and other related pathways involved in cancer stem cell maintenance .
Comparison with Similar Compounds
Key Differences :
- This compound uniquely targets multiple stemness kinases, enabling broad suppression of CSC pathways compared to single-target agents like napabucasin (STAT3) or CART-133 (CD133) .
- Unlike Notch inhibitors, which primarily affect differentiation, this compound directly induces apoptosis in CSCs .
Efficacy in Clinical Trials
*Disease control in CRC expansion cohort at recommended Phase II dose (RP2D) . Notable Findings:
Biological Activity
Amcasertib (BBI-503) is an investigational agent classified as a cancer stemness kinase inhibitor, primarily targeting the NANOG pathway and various cancer stem cell pathways. This compound has shown promise in the treatment of several cancers, particularly ovarian cancer and advanced solid tumors. The following sections detail its biological activity, mechanisms of action, clinical findings, and case studies.
This compound functions by inhibiting serine-threonine kinases involved in cancer stemness, particularly those associated with the NANOG transcription factor. NANOG plays a critical role in maintaining pluripotency and self-renewal in stem cells, contributing to tumorigenesis in various cancers. By targeting this pathway, this compound aims to reduce tumor growth and metastasis by:
- Inducing Apoptosis : Promoting programmed cell death in cancer cells.
- Inhibiting Cell Proliferation : Reducing the ability of cancer cells to divide and grow.
- Suppressing Migration and Invasion : Preventing cancer cells from spreading to other tissues.
- Arresting the Cell Cycle : Specifically causing G1 phase arrest, which halts cell division.
Preclinical Findings
Research indicates that this compound exhibits significant antiproliferative effects across various cancer models. A recent study demonstrated its efficacy in ovarian cancer cells characterized by different genetic profiles. Key findings include:
- Cytotoxicity : this compound showed substantial cytotoxic effects on ovarian cancer and cancer stem cell models, evaluated using the Xcellence real-time cell analysis system.
- Apoptosis Induction : The compound induced apoptosis in both ovarian cancer and cancer stem cells.
- Inhibition of Spheroid Growth : It effectively inhibited spheroid growth in OVCAR-3 and OCSC cells, indicating its potential to disrupt tumor architecture.
Phase 1b/2 Clinical Trials
This compound has been evaluated in several clinical trials, notably for advanced solid tumors such as adenoid cystic carcinoma (ACC) and head and neck cancers. The following summarizes some key outcomes from these studies:
| Study Type | Cancer Type | Patients Enrolled | Disease Control Rate | Median Overall Survival (mOS) | Notable Adverse Events |
|---|---|---|---|---|---|
| Phase 1b/2 | Advanced ACC | 14 | 86% | 27.8 months | Grade 3 diarrhea |
| Phase 1b/2 | Head and Neck Cancers | 21 | 48% | 7 months | Grade 3 diarrhea, nausea |
The results indicate that this compound was well tolerated among patients, with manageable side effects primarily consisting of gastrointestinal disturbances.
Case Studies
A detailed examination of case studies involving this compound reveals its potential as a therapeutic agent:
-
Ovarian Cancer Case Study :
- A patient with ER-negative ovarian cancer treated with this compound showed a marked reduction in tumor size after four weeks of treatment, alongside significant improvements in quality of life indicators.
-
Head and Neck Cancer Case Study :
- In a cohort of patients with recurrent head and neck squamous cell carcinoma, three out of ten achieved partial responses following treatment with this compound combined with standard therapies.
Q & A
Q. What are the primary molecular targets and mechanisms of action of Amcasertib in preclinical models?
this compound is a first-in-class cancer stemness kinase inhibitor that targets serine-threonine kinases involved in stemness pathways, including Nanog. Preclinical studies demonstrate its ability to suppress cancer stem cell (CSC) survival by disrupting transcriptional networks critical for CSC self-renewal and differentiation. In vitro and in vivo models show broad-spectrum activity against CSCs across multiple cancer types, validated via tumor sphere formation assays and xenograft models .
Q. What methodologies are employed to assess this compound’s efficacy in clinical trials?
Clinical trials (e.g., NCT01781455, NCT02279719) utilize RECIST 1.1 criteria for tumor response evaluation, with endpoints including objective response rate (ORR), disease control rate (DCR), and median overall survival (mOS). Safety is monitored via CTCAE v4.03 for adverse events (AEs). For example, in a Phase 1b/2 study of advanced head and neck cancer, ORR was 13%, DCR 50%, and mOS 7.2 months .
Q. What is the safety profile of this compound in early-phase clinical trials?
Common grade ≥3 AEs include diarrhea (19% incidence) and nausea (5%), with most toxicities manageable through dose adjustments. The recommended Phase 2 dose (RP2D) was established at 300 mg/day based on dose-escalation studies showing tolerability and sustained disease stabilization .
Advanced Research Questions
Q. How were the recommended Phase 2 doses (RP2D) determined for this compound in combination therapies?
Dose escalation in combination trials (e.g., with sorafenib for hepatocellular carcinoma) followed a 3+3 design, assessing dose-limiting toxicities (DLTs) over 28-day cycles. RP2D for this compound was 200 mg/day when combined with full-dose sorafenib, balancing efficacy (100% DCR in evaluable patients) and safety .
Q. How can researchers address discrepancies in this compound’s efficacy across cancer types?
Heterogeneous responses (e.g., ORR 13% in head/neck cancer vs. 0% in terminated renal cell trials) may stem from variability in CSC prevalence or tumor microenvironment. Methodological approaches include:
Q. What experimental models validate this compound’s inhibition of cancer stemness pathways?
Key models include:
- In vitro : Tumor sphere assays using CSC-enriched populations, with Western blotting to confirm Nanog pathway suppression.
- In vivo : Subcutaneous or orthotopic xenografts in immunocompromised mice, assessing tumor regrowth post-treatment.
- Transcriptomic profiling : RNA-seq to identify downstream stemness-related genes (e.g., OCT4, SOX2) .
Q. What statistical approaches are used to analyze survival data in this compound trials?
Kaplan-Meier curves estimate median overall survival (mOS) and progression-free survival (PFS), with log-rank tests comparing treatment arms. Cox proportional hazards models adjust for covariates like prior therapy lines. For example, a Phase 1b/2 trial reported 38% survival at 12 months using intent-to-treat analysis .
Q. How to design a preclinical study evaluating this compound’s effect on CSC populations?
- Isolation : Use fluorescence-activated cell sorting (FACS) for CSC markers (e.g., CD133, ALDH1).
- Functional assays : Sphere formation, clonogenic survival, and migration/invasion assays.
- Combination screens : Test synergy with chemotherapy or targeted agents (e.g., STAT3 inhibitors) using Chou-Talalay analysis.
- Pharmacodynamic endpoints : Measure Nanog phosphorylation and downstream targets (e.g., β-catenin) .
Tables: Key Clinical Trial Data
| Trial Phase | Cancer Type | Dosing | ORR | DCR | mOS | Reference |
|---|---|---|---|---|---|---|
| Phase 1b/2 | Head and Neck | 300 mg/day | 13% | 50% | 7.2 months | |
| Phase Ib/II | Hepatocellular (HCC) | 200 mg/day + Sorafenib | N/A | 100% | Not reached |
| Preclinical Model | Key Findings | Reference |
|---|---|---|
| Colorectal PDXs | 60% reduction in CSC markers (ALDH1+ cells) | |
| Ovarian Xenografts | Tumor regrowth delay by 8 weeks post-treatment |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
